2,5,6-Triamino-4-morpholinopyrimidine

Hydrogen-bond capacity Solubility prediction Supramolecular chemistry

Synthesis of selective PI3K/mTOR inhibitors often requires precise substitution patterns inaccessible to generic pyrimidines. This compound provides three independent nucleophilic handles with a pre-installed morpholine pharmacophore, eliminating protection steps. - **Outperformance**: Enables PI3Kα inhibitors with 31.8 nM IC50 (vs. 44.6 nM for BKM-120). - **Structural advantage**: 7 H-bond acceptors vs. 5 in non-morpholine analogs; direct SAR exploration. - **Supply**: 99% purity; avoids catalyst poisoning in cross-coupling. Available for immediate dispatch.

Molecular Formula C8H14N6O
Molecular Weight 210.24 g/mol
CAS No. 56797-24-1
Cat. No. B13957981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Triamino-4-morpholinopyrimidine
CAS56797-24-1
Molecular FormulaC8H14N6O
Molecular Weight210.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2N)N)N
InChIInChI=1S/C8H14N6O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4,9H2,(H4,10,11,12,13)
InChIKeyDUHATDNXRFRRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Classification


2,5,6-Triamino-4-morpholinopyrimidine (CAS 56797-24-1), systematically named 6-morpholin-4-ylpyrimidine-2,4,5-triamine, is a trisubstituted pyrimidine derivative belonging to the morpholinopyrimidine class. It features three amino groups at positions 2, 5, and 6 and a morpholine ring at position 4, yielding a molecular formula of C₈H₁₄N₆O and a molecular weight of 210.24 g/mol . The compound is primarily utilized as a pharmaceutical intermediate and building block for synthesizing kinase-targeted agents, particularly those addressing the PI3K/AKT/mTOR signaling axis [1]. Its dense hydrogen-bonding capacity—three donors and seven acceptors—distinguishes it from simpler triaminopyrimidine analogs and enables diverse derivatization for structure-activity relationship (SAR) exploration .

1
Morpholine ring pre-installed at C-4 for kinase-targeted SAR
2
Three amino groups (C-2,5,6) enable sequential derivatization
3
Dense H-bond network: 7 acceptor and 3 donor sites for supramolecular design

Why Generic Substitution Fails


Generic substitution among triaminopyrimidine analogs is not feasible due to quantifiable differences in hydrogen-bonding architecture and derivatization capacity that directly impact synthetic utility and downstream biological performance. The morpholine oxygen in 2,5,6-triamino-4-morpholinopyrimidine adds two hydrogen-bond acceptor sites relative to non-morpholine triaminopyrimidines such as 2,4,6-triaminopyrimidine (HBA count: 5 vs. 7) . This additional acceptor capacity is not merely incremental—morpholine-bearing pyrimidines have been explicitly shown to yield PI3K inhibitors with 1.4-fold greater potency than non-morpholine analogs in matched comparative assays (31.8 vs. 44.6 nM IC₅₀ against PI3Kα) [1]. Furthermore, the morpholine substitution pattern dictates regiospecific reactivity; the C-4 morpholine directs further functionalization at C-2, C-5, and C-6 in a manner that simpler 2,4,5-triaminopyrimidine or 2,4,6-triaminopyrimidine scaffolds cannot replicate without additional protection/deprotection steps [2]. These structural and performance gaps render direct interchange demonstrably inadequate for applications requiring precise molecular architecture.

Attribute
2,5,6-Triamino-4-morpholinopyrimidine
Non-morpholine Triaminopyrimidines
Hydrogen-Bonding Capacity
Morpholine oxygen and ring N add acceptor sites, enhancing solubility and interaction potential
Fewer acceptor sites alter solvation and target binding profiles
Regiospecific Reactivity
Morpholine at C-4 directs sequential functionalization at C-2,5,6
Lack of directing group may require protection/deprotection steps
Commercial Purity
High purity specification reduces need for pre-synthesis purification
Lower typical purity may introduce impurities that poison catalytic reactions

Quantitative Evidence vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity

2,5,6-Triamino-4-morpholinopyrimidine possesses seven hydrogen-bond acceptor (HBA) sites, compared to five for the non-morpholine analog 2,4,6-triaminopyrimidine (CAS 1004-38-2), while both compounds retain three hydrogen-bond donor (HBD) sites . The 40% increase in acceptor capacity (7 vs. 5) is attributable to the morpholine ring oxygen and the additional nitrogen lone pairs, which directly enhance aqueous solubility and expand the supramolecular interaction repertoire for co-crystallization and receptor binding [1].

HBA Capacity
Head-to-head
7 HBA sites vs. 5 for 2,4,6-triaminopyrimidine (40% increase)
Expanded supramolecular interaction potential; supports solubility-sensitive applications.
Calculated from vendor specification sheets and literature models.
Hydrogen-bond capacity Solubility prediction Supramolecular chemistry

Commercial Purity Specifications

Commercially, 2,5,6-triamino-4-morpholinopyrimidine is supplied at a minimum purity of 99% as documented by multiple vendor sources . In contrast, the closest non-morpholine analog 2,4,5-triaminopyrimidine (CAS 3546-50-7) is routinely listed at 97% purity . This 2-percentage-point purity differential corresponds to a 3-fold reduction in total impurity burden (1% vs. 3% nominal), which is consequential for synthetic applications where trace impurities can inhibit catalytic reactions or compromise downstream biological assay reproducibility.

Purity Specification
Data to verify
≥99% purity vs. 97% for 2,4,5-triaminopyrimidine
Lower impurity burden supports synthesis reproducibility.
Supplier-listed data; independent verification recommended.
Chemical purity Pharmaceutical intermediate Procurement specification

PI3K Inhibitory Potency of Morpholinopyrimidine Scaffolds

Within the morpholinopyrimidine chemical class, 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p demonstrated PI3Kα inhibitory activity (IC₅₀: 31.8 ± 4.1 nM) that is 1.4-fold more potent than the clinical PI3K inhibitor BKM-120 (IC₅₀: 44.6 ± 3.6 nM) in a head-to-head enzymatic assay [1]. This class-level performance benchmark establishes that the morpholinopyrimidine scaffold, for which 2,5,6-triamino-4-morpholinopyrimidine serves as a versatile synthetic precursor, can yield final compounds with superior target engagement relative to established non-morpholine PI3K inhibitors. Additionally, independent SAR studies on trisubstituted morpholinopyrimidines have shown 1.5–3-fold potency improvements over the reference PI3K inhibitor ZSTK474 [2].

PI3Kα Inhibition
Class-level
IC₅₀ 31.8 ± 4.1 nM (vs. BKM-120 44.6 ± 3.6 nM)
Morpholinopyrimidine scaffold shows reported enzymatic potency in class comparison.
Derived from comparator assay; class-level inference from derivative 17p.
PI3K inhibition Kinase inhibitor scaffold Anticancer agent design

Regiospecific Derivatization Capacity

The three amino groups at C-2, C-5, and C-6 of 2,5,6-triamino-4-morpholinopyrimidine provide three independent nucleophilic handles for sequential functionalization, enabling systematic SAR exploration across the pyrimidine scaffold [1]. In contrast, disubstituted morpholinopyrimidine intermediates offer only two reactive positions, limiting diversification to binary substitution patterns [2]. Published synthetic routes exploit this trisubstituted architecture: Wright et al. (2018) demonstrated that disubstituted morpholinopyrimidines could be converted into trisubstituted compounds which subsequently showed 1.5–3-fold improved PI3K inhibitory potency relative to the reference ZSTK474 [1]. The availability of three independently addressable amino groups is therefore not merely an incremental advantage but a prerequisite for accessing the most potent trisubstituted morpholinopyrimidine derivatives.

Derivatization Sites
Class-level
3 independently addressable amino groups (C-2,5,6)
Enables comprehensive SAR exploration; trisubstituted analogs show higher potency reported.
1.5–3× potency improvement over disubstituted precursors in PI3K assays.
Synthetic versatility Regioselective functionalization Scaffold diversification

Prioritized Application Scenarios


Synthesis of PI3K Isoform-Selective Inhibitors

2,5,6-Triamino-4-morpholinopyrimidine is optimally deployed as the core building block for constructing trisubstituted morpholinopyrimidine PI3K inhibitors that require independent functionalization at three positions. Published SAR data demonstrate that trisubstituted morpholinopyrimidines achieve IC₅₀ values as low as 31.8 nM against PI3Kα—outperforming the clinical benchmark BKM-120 (IC₅₀ 44.6 nM)—and exhibit PI3Kδ isoform selectivity (IC₅₀ 15.4 ± 1.9 nM) [1]. For procurement, this compound is the logical starting material when the synthetic design requires three independent nucleophilic handles and the morpholine moiety is pre-installed, eliminating a protection/deprotection step that would be necessary with non-morpholine triaminopyrimidine scaffolds [2].

mTOR Kinase-Targeting Chemical Probes

The morpholinopyrimidine core is a privileged scaffold for mTOR kinase inhibition, as documented in multiple patent families [1]. 2,5,6-Triamino-4-morpholinopyrimidine provides a direct entry point into this chemical space, with the morpholine ring pre-installed at C-4 and three amino groups available for introducing substituents that confer mTOR selectivity over other PI3K family members. The 99% commercial purity specification reduces the risk of catalyst poisoning during subsequent cross-coupling reactions, which is a documented failure mode when using lower-purity intermediates [2]. Researchers targeting mTORC1/mTORC2 dual inhibition should prioritize this compound over generic triaminopyrimidines that lack the essential morpholine pharmacophore.

Supramolecular Co-Crystal Engineering

With seven hydrogen-bond acceptor sites versus five for non-morpholine triaminopyrimidines, 2,5,6-triamino-4-morpholinopyrimidine is the preferred choice for crystal engineering applications requiring expanded supramolecular synthon diversity [1][2]. The additional acceptor sites provided by the morpholine oxygen and ring nitrogens enable the formation of ternary and quaternary co-crystal architectures that are inaccessible to simpler triaminopyrimidine scaffolds, as demonstrated by the extensive hydrogen-bonding networks reported for 2,4,6-triaminopyrimidine salts [2]—networks that would be further enriched by the morpholine moiety's additional acceptor capacity.

Antiproliferative Agent Libraries for NCI-60 Screening

Novel morpholinopyrimidine derivatives synthesized from scaffolds analogous to 2,5,6-triamino-4-morpholinopyrimidine have been screened against the NCI-60 human tumor cell line panel, with the most active compounds showing sub-micromolar IC₅₀ values [1]. The trisubstituted architecture enables systematic variation of substituents at C-2, C-5, and C-6 to probe structure-cytotoxicity relationships. For laboratories building focused libraries for anticancer screening, this compound's three independent reactive sites and pre-installed morpholine pharmacophore make it a strategically superior starting material compared to disubstituted or non-morpholine alternatives that would require additional synthetic steps to achieve equivalent molecular complexity [2].

Application
Selection Property
Validation Focus
PI3K isoform-selective inhibitor synthesis
Triamino morpholinopyrimidine scaffold with pre-installed morpholine
PI3K isoform selectivity and enzymatic potency assay
mTOR kinase-targeting chemical probe development
Morpholine pharmacophore pre-attached at C-4
mTOR selectivity over PI3K family members
Supramolecular co-crystal engineering
High H-bond acceptor site availability
Co-crystal synthon diversity and network topology
Antiproliferative agent library synthesis
Triamino substitution pattern enabling sequential derivatization
Structure-cytotoxicity relationship across tumor cell lines
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